molecular formula C10H18O3 B13319085 5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one

Cat. No.: B13319085
M. Wt: 186.25 g/mol
InChI Key: MMJUWLAHRWIVBU-UHFFFAOYSA-N
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Description

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentane ring substituted with dimethoxymethyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethylcyclopentanone with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dimethoxymethyl group on the cyclopentane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar functional groups but a different core structure.

    2,2-Dimethylcyclopentanone: Shares the cyclopentane ring but lacks the dimethoxymethyl group.

Uniqueness

5-(Dimethoxymethyl)-2,2-dimethylcyclopentan-1-one is unique due to its combination of a cyclopentane ring with both dimethoxymethyl and dimethyl substitutions. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

5-(dimethoxymethyl)-2,2-dimethylcyclopentan-1-one

InChI

InChI=1S/C10H18O3/c1-10(2)6-5-7(8(10)11)9(12-3)13-4/h7,9H,5-6H2,1-4H3

InChI Key

MMJUWLAHRWIVBU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1=O)C(OC)OC)C

Origin of Product

United States

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